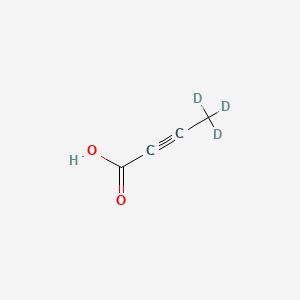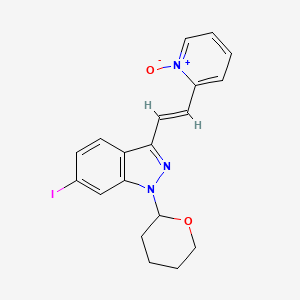
Azepan-3-amine;2-hydroxy-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepan-3-amine;2-hydroxy-2-phenylacetate is a compound that belongs to the class of seven-membered heterocycles. These compounds are known for their significant contributions to medical and pharmaceutical chemistry due to their unique structural properties and biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Azepan-3-amine;2-hydroxy-2-phenylacetate can be achieved through various synthetic routes. One common method involves the use of 2-(2-formylphenoxy)acetic acid as a bifunctional building block in a one-pot reaction with different amines and nucleophilic reagents . This method does not require a catalyst, making it a straightforward and efficient approach.
Industrial Production Methods: In industrial settings, the production of this compound often involves multicomponent heterocyclization reactions. These reactions are advantageous because they allow for the simultaneous formation of multiple bonds, leading to the efficient synthesis of complex molecules . The use of microwave irradiation and solvent-free conditions can further enhance the efficiency and yield of these reactions .
Análisis De Reacciones Químicas
Types of Reactions: Azepan-3-amine;2-hydroxy-2-phenylacetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophilic reagents like amines and alcohols .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of ketones and aldehydes, while reduction reactions typically produce alcohols and amines .
Aplicaciones Científicas De Investigación
Azepan-3-amine;2-hydroxy-2-phenylacetate has numerous scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of various heterocyclic compounds . In biology, it has been studied for its potential as an inhibitor of specific enzymes and receptors . In medicine, it shows promise as a therapeutic agent for treating conditions such as pain, inflammation, and neurogenic disorders . Additionally, its unique structural properties make it valuable in the development of new drugs and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of Azepan-3-amine;2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . This inhibition can lead to various therapeutic effects, such as reducing inflammation and pain . The compound’s ability to interact with multiple targets makes it a versatile and potent agent in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Azepan-3-amine;2-hydroxy-2-phenylacetate include other seven-membered heterocycles such as azepines, benzodiazepines, oxazepines, and thiazepines . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of structural features and biological activities. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a highly versatile compound with significant potential in scientific research and drug development .
Propiedades
Fórmula molecular |
C14H21N2O3- |
|---|---|
Peso molecular |
265.33 g/mol |
Nombre IUPAC |
azepan-3-amine;2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C8H8O3.C6H14N2/c9-7(8(10)11)6-4-2-1-3-5-6;7-6-3-1-2-4-8-5-6/h1-5,7,9H,(H,10,11);6,8H,1-5,7H2/p-1 |
Clave InChI |
LIYRZJUVVLQTRU-UHFFFAOYSA-M |
SMILES canónico |
C1CCNCC(C1)N.C1=CC=C(C=C1)C(C(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


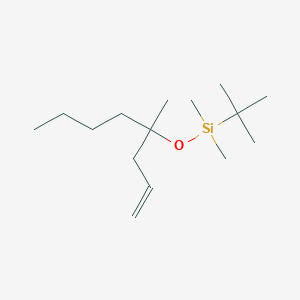

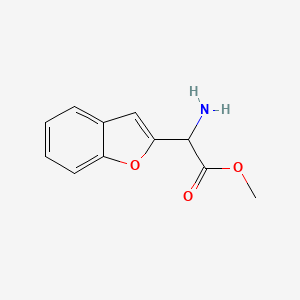
![3-(Difluoromethyl)-N-{[3-(difluoromethyl)1-methyl-1H-pyrazol-4-yl]carbonyl}-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B13853203.png)
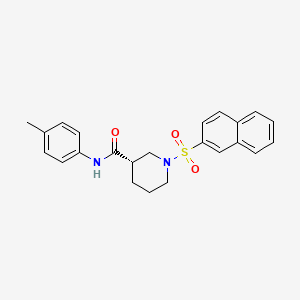
![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-1-piperazinamine](/img/structure/B13853227.png)
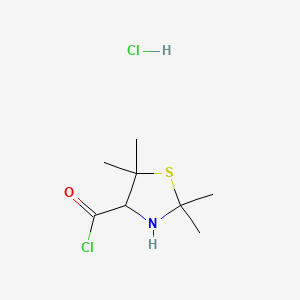

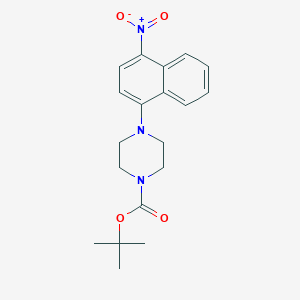
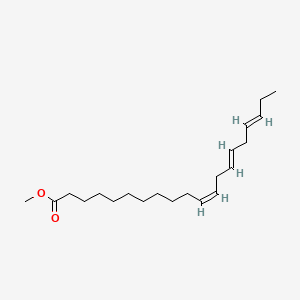

![1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole](/img/structure/B13853270.png)
